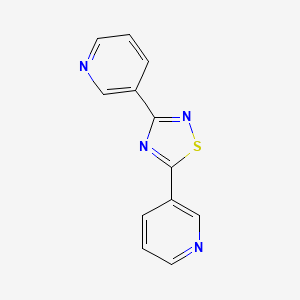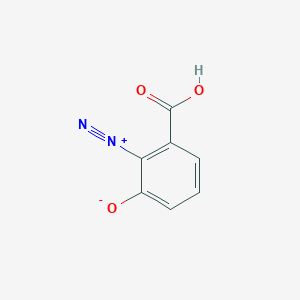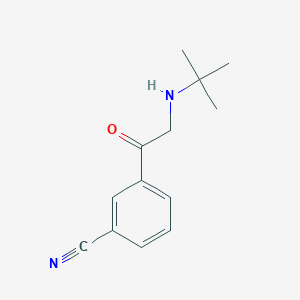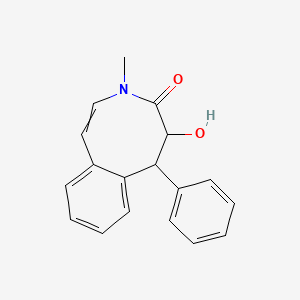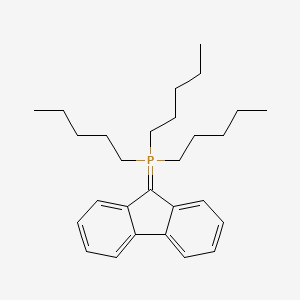
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane is a compound that belongs to the class of organophosphorus compounds It features a fluorenylidene group attached to a tripentylphosphane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane typically involves the reaction of fluorenylidene derivatives with tripentylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may require the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The tripentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce fluorenyl derivatives. Substitution reactions result in the formation of new phosphane compounds with different alkyl or aryl groups.
科学研究应用
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic and structural properties.
作用机制
The mechanism of action of (9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane and fluorenylidene groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand that coordinates with metal centers, enhancing their reactivity and selectivity. In biological systems, it may interact with cellular components, affecting processes such as cell signaling and metabolism.
相似化合物的比较
Similar Compounds
(9H-Fluoren-9-ylidene)triphenyl-lambda~5~-phosphane: This compound has a similar structure but with triphenyl groups instead of tripentyl groups.
(9H-Fluoren-9-ylidene)methylphosphane: This derivative features a methyl group in place of the tripentyl groups.
Uniqueness
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane is unique due to its specific combination of fluorenylidene and tripentylphosphane moieties. This combination imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis, materials science, and potentially in medicinal chemistry.
属性
CAS 编号 |
104670-66-8 |
|---|---|
分子式 |
C28H41P |
分子量 |
408.6 g/mol |
IUPAC 名称 |
fluoren-9-ylidene(tripentyl)-λ5-phosphane |
InChI |
InChI=1S/C28H41P/c1-4-7-14-21-29(22-15-8-5-2,23-16-9-6-3)28-26-19-12-10-17-24(26)25-18-11-13-20-27(25)28/h10-13,17-20H,4-9,14-16,21-23H2,1-3H3 |
InChI 键 |
ZEDYEIAJAXJLIT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCP(=C1C2=CC=CC=C2C3=CC=CC=C31)(CCCCC)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
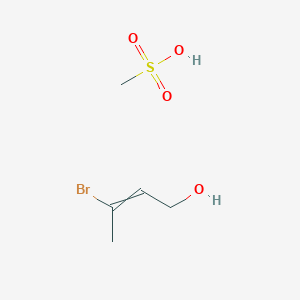

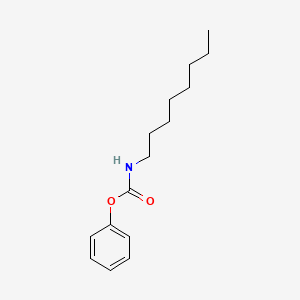
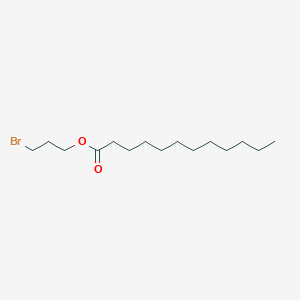
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
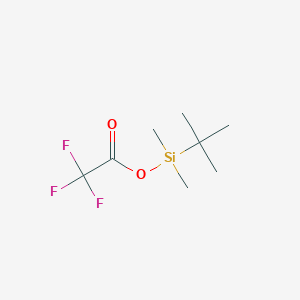
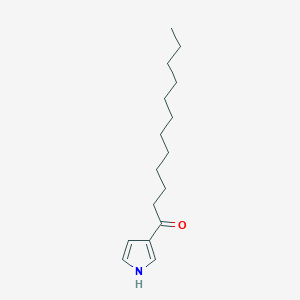
![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
